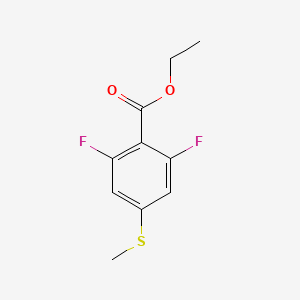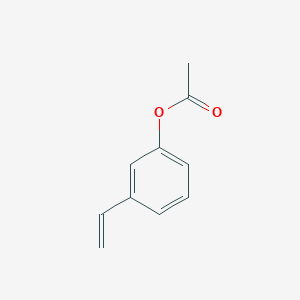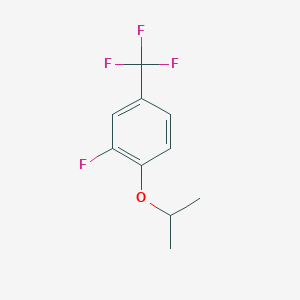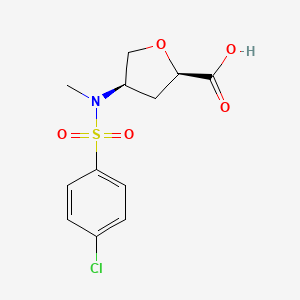
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol typically involves the introduction of fluorine and methoxy groups onto a phenyl ring followed by the addition of a trifluoromethyl group. One common method involves the use of fluorinated reagents and methoxy-substituted benzene derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
Chemistry: In chemistry, (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: The compound’s fluorinated structure is of interest in biological studies, particularly in the development of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Fluorinated compounds are known to exhibit enhanced pharmacokinetic properties, making them suitable candidates for drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics .
Mechanism of Action
The mechanism of action of (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (2-Fluoro-5-(trifluoromethyl)phenyl)methanol
- (3-Fluoro-4-(trifluoromethyl)phenyl)methanol
- (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol
- (2-Chloro-5-(trifluoromethyl)-3-pyridinyl)methanol
Comparison: Compared to these similar compounds, (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol is unique due to the specific positioning of its functional groups. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8F4O2 |
|---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
[2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C9H8F4O2/c1-15-8-6(9(11,12)13)3-2-5(4-14)7(8)10/h2-3,14H,4H2,1H3 |
InChI Key |
OWMOYDRQYNTOLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)
![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)

![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)







